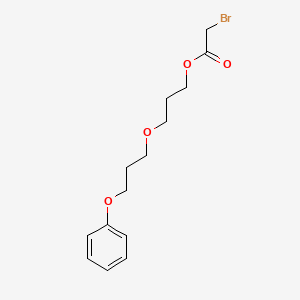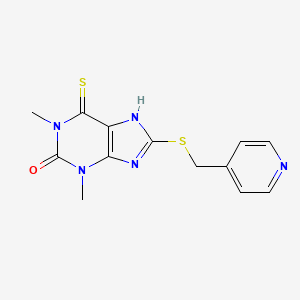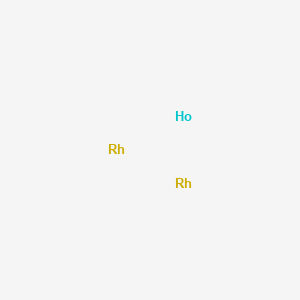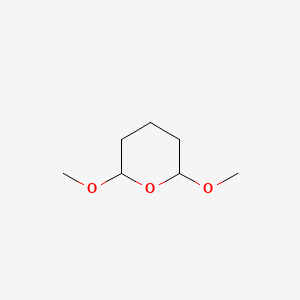![molecular formula C16H14O4 B14734481 1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol CAS No. 6539-41-9](/img/structure/B14734481.png)
1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxolane ring fused to a phenanthrene moiety, with hydroxyl groups at the 5’ and 8’ positions. The spirocyclic structure imparts significant rigidity and stability, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone. The phenanthrene moiety can be introduced via Friedel-Crafts alkylation or acylation reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products: Depending on the reaction conditions and reagents used, the major products can include oxidized derivatives, reduced forms, or substituted phenanthrene derivatives.
Applications De Recherche Scientifique
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or optical properties.
Mécanisme D'action
The mechanism by which 1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the rigid spirocyclic structure can enhance binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol can be compared with other spirocyclic compounds such as:
Spiro[1,3-dioxolane-2,2’-naphthalene] derivatives: These compounds share a similar dioxolane ring but are fused to a naphthalene moiety instead of phenanthrene.
Spiro[1,3-dioxolane-2,2’-indoline] derivatives: These compounds feature an indoline moiety and are often studied for their antioxidant properties.
Spiro-azetidin-2-one derivatives: Known for their biological activity, these compounds have a spirocyclic β-lactam ring and are used in medicinal chemistry.
Propriétés
Numéro CAS |
6539-41-9 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,7'-8H-phenanthrene]-1',4'-diol |
InChI |
InChI=1S/C16H14O4/c17-13-3-4-14(18)15-11-5-6-16(19-7-8-20-16)9-10(11)1-2-12(13)15/h1-6,17-18H,7-9H2 |
Clé InChI |
SQQJEYLWUMMOHY-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC3=C(C=C2)C4=C(C=CC(=C4C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
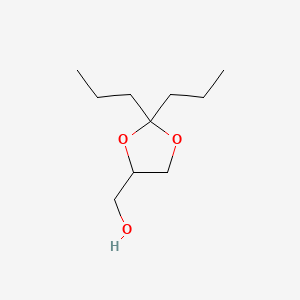
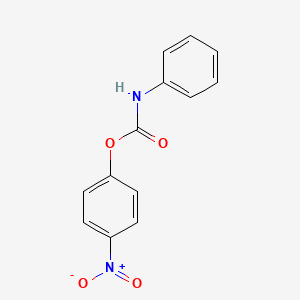


![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
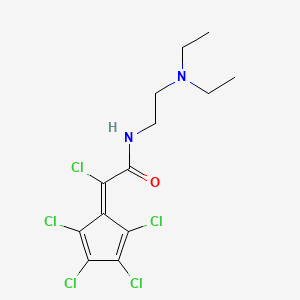
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
